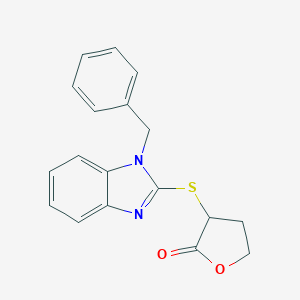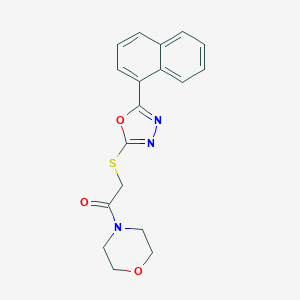
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the benzimidazole family and has been synthesized using various methods. In
作用机制
The mechanism of action of 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one is not fully understood. However, it has been suggested that this compound binds to DNA through intercalation, leading to the inhibition of DNA replication and transcription. This binding also results in the formation of DNA adducts, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. This compound has also been found to induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and apoptosis.
实验室实验的优点和局限性
One of the major advantages of using 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one in lab experiments is its high yield during synthesis, making it a cost-effective option. Additionally, this compound has shown promising results in vitro, making it a suitable candidate for further in vivo studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research and development of 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one. One of the key areas of focus is the development of this compound as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, research can be conducted to explore the potential of this compound in other areas, such as DNA imaging and as a fluorescent probe for biological imaging. Further modifications to the structure of this compound can also be explored to improve its solubility and efficacy.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its high yield during synthesis, minimal toxicity towards normal cells, and selective binding to DNA make it a suitable candidate for further development as an anticancer agent. Further research is needed to fully understand its mechanism of action and to explore its potential in other areas.
合成方法
The synthesis of 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one has been achieved using different methods, including the reaction of 1-benzyl-2-nitrobenzene with potassium thiocyanate, followed by the reduction of the nitro group to amino group and subsequent cyclization with ethyl acetoacetate. Another method involves the reaction of 1-benzyl-2-nitrobenzene with thiourea, followed by cyclization with ethyl acetoacetate. The yield of the product obtained using these methods is generally high, making it a viable option for large-scale synthesis.
科学研究应用
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one has been used in various scientific research applications, including as a fluorescent probe for biological imaging and as a potential anticancer agent. This compound has been found to selectively bind to DNA, making it a suitable candidate for the development of DNA-targeted drugs. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
属性
分子式 |
C18H16N2O2S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
3-(1-benzylbenzimidazol-2-yl)sulfanyloxolan-2-one |
InChI |
InChI=1S/C18H16N2O2S/c21-17-16(10-11-22-17)23-18-19-14-8-4-5-9-15(14)20(18)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
InChI 键 |
PASDTLWASOQQGV-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
规范 SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270049.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B270052.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B270053.png)
![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270059.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B270061.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B270064.png)

![2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270067.png)



![4-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B270076.png)